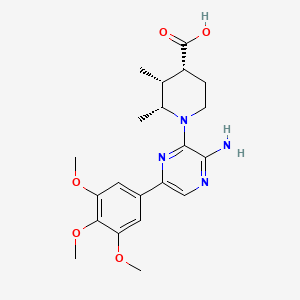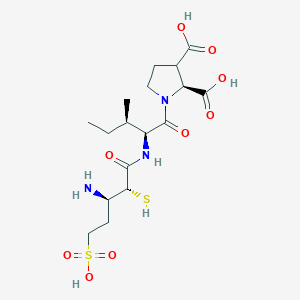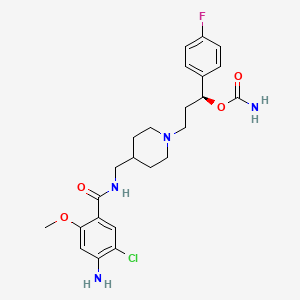![molecular formula C21H24FN7O5 B10773194 N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide](/img/structure/B10773194.png)
N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PF-152 is a synthetic organic compound known for its role as a matrix metalloproteinase-13 inhibitor. This compound has shown potential in treating osteoarthritis by inhibiting the activity of matrix metalloproteinase-13, an enzyme involved in the degradation of cartilage .
Vorbereitungsmethoden
The synthesis of PF-152 involves several steps, starting with the protection of amino groups and proceeding through various reactions such as reduction, hydroxyl sulfonylation, and cyclization. The process typically uses reagents like 3-amino-6-methylpyridine and D-Boc-pyroglutamic acid ethyl ester . Industrial production methods focus on optimizing yield, purity, and safety, often involving large-scale reactors and stringent quality control measures.
Analyse Chemischer Reaktionen
PF-152 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
PF-152 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of matrix metalloproteinase-13.
Biology: Investigated for its role in inhibiting cartilage degradation and potential therapeutic effects in osteoarthritis.
Medicine: Explored as a potential treatment for osteoarthritis due to its ability to inhibit matrix metalloproteinase-13.
Industry: Utilized in the development of new pharmaceuticals targeting matrix metalloproteinase-13
Wirkmechanismus
PF-152 exerts its effects by inhibiting the activity of matrix metalloproteinase-13. This enzyme is involved in the breakdown of collagen in cartilage, and its inhibition helps to prevent cartilage degradation. The molecular targets and pathways involved include the binding of PF-152 to the active site of matrix metalloproteinase-13, thereby blocking its activity .
Vergleich Mit ähnlichen Verbindungen
PF-152 is unique in its high selectivity and potency as a matrix metalloproteinase-13 inhibitor. Similar compounds include:
Compound 43a: Another matrix metalloproteinase-13 inhibitor with similar properties.
Example 64: A compound with comparable inhibitory effects on matrix metalloproteinase-13.
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and pharmacokinetic properties.
Eigenschaften
Molekularformel |
C21H24FN7O5 |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H24FN7O5/c1-12-24-17(20-26-28-29(27-20)8-14-10-34-15(9-30)11-33-14)6-18(25-12)21(31)23-7-13-3-4-16(22)19(5-13)32-2/h3-6,14-15,30H,7-11H2,1-2H3,(H,23,31)/t14-,15+/m0/s1 |
InChI-Schlüssel |
SKEAGJWUKCNICJ-LSDHHAIUSA-N |
Isomerische SMILES |
CC1=NC(=CC(=N1)C(=O)NCC2=CC(=C(C=C2)F)OC)C3=NN(N=N3)C[C@H]4CO[C@@H](CO4)CO |
Kanonische SMILES |
CC1=NC(=CC(=N1)C(=O)NCC2=CC(=C(C=C2)F)OC)C3=NN(N=N3)CC4COC(CO4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Phenylphenyl)-1-azabicyclo[2.2.2]octane](/img/structure/B10773127.png)

![[3-(Aminocarbonyl)furoxan-4-yl]methyl salicylate](/img/structure/B10773138.png)

![[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773149.png)
![4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide](/img/structure/B10773168.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10773170.png)

![2-[[1-[[3-(4-aminophenyl)-1-[(4-carbamimidoylphenyl)methylamino]-1-oxopropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]acetic acid](/img/structure/B10773180.png)
![8-[(1R)-1,2-dihydroacenaphthylen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10773183.png)

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium](/img/structure/B10773187.png)

![(E,3R)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10773218.png)